6-Isopropoxynicotinonitrile
Description
6-Isopropoxynicotinonitrile (CAS: 195140-86-4) is a pyridine derivative with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It features a nitrile group at the 3-position and an isopropoxy substituent at the 6-position of the pyridine ring (Figure 1). This compound is exclusively used in scientific research, with a purity exceeding 98.00%, as confirmed by quality control analyses .
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGPZXCZAZFDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629120 | |
| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195140-86-4 | |
| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with isopropanol in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then allowed to reach room temperature. The reaction mixture is then concentrated, and the product is extracted using ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Isopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-Isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Key Properties:
- Storage : Recommended storage at 2–8°C in a sealed, moisture-free environment.
- Solubility : Exhibits variable solubility in organic solvents; preparation of stock solutions may require heating to 37°C and sonication for optimal dissolution .
- Applications : Primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. Its average rating of 5/5 (based on 30 independent studies) underscores its reliability in experimental workflows .
Comparison with Similar Compounds
The structural and functional attributes of 6-isopropoxynicotinonitrile are benchmarked against analogous pyridine-based nitriles. Below is a comparative analysis of key derivatives:
Structural Analogues: Substituent Variations
Table 1: Comparative Overview of Nicotinonitrile and Picolinonitrile Derivatives
Physicochemical and Functional Differences
Solubility and Stability
- This compound: Requires sonication and controlled heating for solubility optimization. Stable at -80°C for 6 months .
- 6-(Trifluoromethyl)nicotinonitrile: Highly hydrophobic (CF₃ group), limiting aqueous solubility but enhancing membrane permeability in drug candidates .
Research Significance
This compound distinguishes itself through its isopropoxy group, which balances steric bulk and electronic effects, enabling versatile reactivity in catalysis and drug discovery. In contrast, halogenated analogues (e.g., 6-chloro, 6-CF₃) prioritize electronic modulation, while amino-nitro derivatives (e.g., 6-amino-5-nitropicolinonitrile) offer bifunctional sites for complex heterocycles.
Biological Activity
6-Isopropoxynicotinonitrile is a derivative of nicotinonitrile, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure
This compound features a pyridine ring substituted with an isopropoxy group and a nitrile functional group. Its chemical structure is crucial for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that nicotinonitrile derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related nicotinonitriles range from 4.9 to 17 µM against E. coli ATCC 35128, indicating substantial antibacterial activity .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Nicotinonitrile Derivative | 4.9-17 | E. coli ATCC 35128 |
| Another Derivative | 42-160 | S. aureus |
Molluscicidal Activity
The molluscicidal properties of nicotinonitriles have been explored in depth. A study reported that nicotinonitrile derivatives significantly reduced acetylcholinesterase (AChE) levels in M. cartusiana land snails, suggesting potential applications in pest control . The reduction in AChE levels indicates neurotoxic effects that could be leveraged in agricultural settings.
| Compound | AChE Reduction (fold) | LC50 (mg/L) |
|---|---|---|
| Compound 2 | 1.09 | TBD |
| Compound 4a | 1.29 | TBD |
| Compound 4b | 1.24 | TBD |
The biological activities of this compound can be attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymes : The reduction in AChE levels suggests that the compound may act as an inhibitor, disrupting cholinergic signaling in target organisms.
- Cell Membrane Disruption : Increased levels of transaminases such as alanine transaminase (ALT) and aspartate aminotransferase (AST) following treatment indicate potential membrane destabilization effects, which could lead to cell death in susceptible organisms .
Study on Molluscicidal Effects
A recent study investigated the molluscicidal activity of several nicotinonitrile derivatives against M. cartusiana. The results demonstrated that these compounds could effectively reduce AChE levels, leading to significant mortality in treated snails. Histopathological examinations revealed vacuolization in digestive glands, further supporting the neurotoxic hypothesis .
Antibacterial Efficacy
In another study focusing on the antibacterial properties of nicotinonitriles, several derivatives were evaluated against common pathogens. The findings indicated that certain structural modifications enhanced antimicrobial potency, paving the way for developing new antibiotics based on the nicotinonitrile scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
